2-Pyridone-6-carboxaldehyde
Description
Significance of the 2-Pyridone Motif in Chemical Research
The 2-pyridone motif is a six-membered nitrogen-containing heterocycle that is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.govtandfonline.com This designation stems from its recurring presence in a multitude of biologically active compounds and its ability to interact with various biological targets. nih.govhilarispublisher.com
The privileged nature of the 2-pyridone scaffold can be attributed to several key features. It can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological macromolecules. nih.govtandfonline.com This dual functionality, combined with its nonpeptidic structure, makes it an excellent mimic for peptide bonds in drug design. nih.gov Furthermore, 2-pyridone derivatives often exhibit favorable physicochemical properties such as metabolic stability, aqueous solubility, and appropriate lipophilicity, which are crucial for drug-like characteristics. nih.govtandfonline.com The scaffold is found in a variety of natural products with significant biological activities, including anticancer and antiviral properties. iipseries.org
The versatility of the 2-pyridone ring makes it a valuable building block for the synthesis of a diverse range of complex molecules. iipseries.orgresearchgate.net Its ability to undergo various chemical transformations allows for the introduction of different functional groups, leading to the creation of extensive chemical libraries for drug discovery and materials science. hilarispublisher.comiipseries.org Synthetic chemists have developed numerous methods, including multicomponent reactions and transition metal-catalyzed C-H functionalization, to efficiently construct and modify the 2-pyridone core. nih.goviipseries.orgwiley.com This has enabled the late-stage diversification of existing compounds, simplifying synthetic pathways and providing access to novel and potent molecules. hilarispublisher.comiipseries.org The development of efficient synthetic routes has been instrumental in exploring the chemical space around the 2-pyridone scaffold and its applications in various fields. iipseries.org
Role as a Privileged Heterocyclic Scaffold
Isomeric Considerations: 2-Pyridone-6-carboxaldehyde and 6-Hydroxypyridine-2-carbaldehyde
This compound is structurally related to its isomer, 6-Hydroxypyridine-2-carbaldehyde. While both share the same molecular formula, C₆H₅NO₂, their atomic connectivity differs, leading to distinct chemical and physical properties. scbt.com The name "1,6-Dihydro-6-oxopyridine-2-carboxaldehyde" is also used as an alternate name for this compound. scbt.com The core difference lies in the position of the oxygen atom and the hydrogen on the pyridine (B92270) ring, a distinction that is central to the concept of tautomerism in these systems. researchgate.netwikipedia.org
Tautomeric Equilibrium of 2-Pyridone Systems
A defining characteristic of 2-pyridone and its derivatives is the existence of a tautomeric equilibrium between two forms: the lactam and the lactim. nih.govwikipedia.org
The 2-pyridone structure exists in a dynamic equilibrium with its tautomer, 2-hydroxypyridine (B17775). wikipedia.org The 2(1H)-pyridone form is referred to as the lactam, characterized by a carbonyl group (C=O) and an N-H bond within the ring. nih.gov The 2-hydroxypyridine form is the lactim, which contains a hydroxyl group (-OH) attached to the ring and a nitrogen atom as part of the aromatic system. nih.gov This lactam-lactim tautomerism is a fundamental aspect of the chemistry of 2-pyridone and its derivatives, influencing their reactivity and physical properties. wikipedia.org
The relative stability of the lactam and lactim tautomers has been the subject of extensive theoretical and experimental investigation. wayne.educhemrxiv.orgacs.org In the gas phase, experimental and high-level ab initio calculations have shown that the 2-hydroxypyridine (lactim) form is slightly more stable than the 2-pyridone (lactam) form. wayne.edusemanticscholar.org The energy difference is small, on the order of a few kilojoules per mole. wikipedia.orgmdpi.com
However, the equilibrium can be significantly influenced by the surrounding environment. In polar solvents like water, the 2-pyridone (lactam) form is favored due to its greater polarity and ability to form strong hydrogen bonds. wikipedia.org In non-polar solvents, the 2-hydroxypyridine (lactim) form tends to be more prevalent. wikipedia.org
Experimental techniques such as 2D IR spectroscopy have been instrumental in directly observing and quantifying the tautomeric populations in solution. pnas.orgnih.gov These studies have confirmed that for the parent 2-pyridone in aqueous solution, the lactam form predominates. nih.gov The introduction of substituents can also shift the equilibrium. For instance, the addition of a chlorine atom at the 6-position has been shown to significantly increase the population of the lactim form. pnas.org
Theoretical studies, employing various computational methods from semi-empirical to high-level ab initio and density functional theory (DFT), have been used to calculate the energetics of the tautomerization process. wayne.edumdpi.comrsc.org These calculations have provided valuable insights into the reaction mechanism, including the role of solvent molecules in facilitating proton transfer. rsc.org While early theoretical models sometimes struggled to accurately predict the small energy differences, modern computational methods, when properly benchmarked, show good agreement with experimental findings. wayne.educhemrxiv.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
6-oxopiperidine-2-carbaldehyde |
InChI |
InChI=1S/C6H9NO2/c8-4-5-2-1-3-6(9)7-5/h4-5H,1-3H2,(H,7,9) |
InChI Key |
LXDWONXTGDWNLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC(=O)C1)C=O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 2 Pyridone 6 Carboxaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group at the 6-position of the pyridone ring is a key site for various chemical reactions, including condensations, oxidations, and reductions. cymitquimica.com
Condensation Reactions
The aldehyde functionality of 2-pyridone-6-carboxaldehyde readily participates in condensation reactions with a variety of nucleophiles. These reactions are fundamental for constructing more complex molecular architectures. For instance, it can undergo condensation with amines to form Schiff bases or imines. researchgate.netacs.org A notable example is the reaction with N-(2-aminoethyl)propane-1,3-diamine, which can lead to the formation of tetrahydropyrimidinyl- and imidazolidinyl-substituted pyridylmethyleneamines. researchgate.net
Furthermore, condensation reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) and its derivatives, are common. These Knoevenagel-type condensations are often catalyzed by a weak base and lead to the formation of new carbon-carbon bonds, yielding functionalized pyridone derivatives. nih.govresearchgate.net The reaction with 4-hydroxy-6-methyl-2-pyridone in the presence of aldehydes leads to the formation of adducts through a proposed mechanism involving initial condensation to a transient secondary alcohol, followed by dehydration and subsequent Michael addition. cdnsciencepub.com
| Reactant | Reaction Type | Product Type |
|---|---|---|
| Amines | Condensation | Schiff Bases/Imines |
| Active Methylene Compounds (e.g., Malononitrile) | Knoevenagel Condensation | Functionalized Pyridone Derivatives |
| 4-hydroxy-6-methyl-2-pyridone | Condensation/Michael Addition | Adducts |
Oxidation and Reduction Pathways
The aldehyde group of this compound can be readily oxidized to a carboxylic acid. This transformation is a common pathway in the synthesis of various pyridine-based compounds. nih.gov Conversely, the aldehyde can be reduced to the corresponding primary alcohol, 6-(hydroxymethyl)-2-pyridone. This reduction can be achieved using standard reducing agents. These oxidation and reduction pathways provide access to a range of functionalized 2-pyridone derivatives with different oxidation states at the 6-position. researchgate.net
Reactivity of the Pyridone Core
The 2-pyridone ring itself is a dynamic system with distinct sites for electrophilic and nucleophilic attack, influencing its functionalization.
Site-Selective Functionalization of the Pyridone Ring (e.g., C3, C6, C4 positions)
The electronic nature of the 2-pyridone ring directs incoming substituents to specific positions. The C3 and C5 positions are electron-rich and thus are more susceptible to electrophilic attack. nih.govrsc.org In contrast, the C4 and C6 positions are more electron-deficient, making them targets for nucleophiles. nih.govrsc.org
C3-Selective Functionalization: Radical trifluoromethylation of 2-hydroxypyridine (B17775) (the tautomer of 2-pyridone) using trifluoromethyl iodide under Fenton-type conditions has been shown to yield 3-trifluoromethylated pyridone with high site selectivity. nih.govresearchgate.net Palladium-catalyzed oxidative arylation of 4-hydroxy-2-pyridone with arylboronic acids also occurs at the C3 position. rsc.org
C6-Selective Functionalization: Directing groups can be employed to achieve C6-selective functionalization. For example, a pyridyl group on the nitrogen atom can direct rhodium-catalyzed borylation and nickel-catalyzed alkylation to the C6 position. rsc.org Copper-catalyzed thiolation with disulfides has also been reported to occur at the C6 position. rsc.org
C4-Functionalization: While less common, functionalization at the C4 position can be achieved. For instance, 4-fluoro-2-pyridones have been prepared through multi-step sequences involving C-H activation. researchgate.net
Nucleophilic and Electrophilic Reactivity Trends
The inherent electronic properties of the 2-pyridone ring govern its reactivity towards nucleophiles and electrophiles. As mentioned, the electron-rich C3 and C5 positions are prone to attack by electrophiles. nih.govrsc.orggcwgandhinagar.com Conversely, the electron-deficient C4 and C6 positions are the preferred sites for nucleophilic attack. nih.govrsc.org The nitrogen atom of the pyridone can also act as a nucleophile, particularly in its deprotonated (pyridonate) form. acs.org The reactivity of the pyridone anion is influenced by the solvent and counterion. acs.org
| Position | Electronic Nature | Favored Reaction Type | Example Reaction |
|---|---|---|---|
| C3 | Electron-rich | Electrophilic | Radical trifluoromethylation |
| C5 | Electron-rich | Electrophilic | Palladium-catalyzed oxidative olefination |
| C4 | Electron-deficient | Nucleophilic | - |
| C6 | Electron-deficient | Nucleophilic | Directed C-H thiolation |
Reactions Involving Tautomeric Forms
2-Pyridone exists in equilibrium with its tautomer, 2-hydroxypyridine. mdpi.comwikipedia.org This tautomerism plays a crucial role in its reactivity. The equilibrium is sensitive to the solvent, with polar solvents favoring the 2-pyridone form and non-polar solvents favoring the 2-hydroxypyridine form. wikipedia.org In the gas phase, the two tautomers have very similar energies. mdpi.comwayne.edu
This tautomeric equilibrium can be exploited in catalysis. For example, 2-pyridone can act as a tautomeric catalyst in reactions such as the aminolysis of esters. wikipedia.orgchemrxiv.org The mechanism involves the ability of the pyridone/hydroxypyridine pair to act as a ditopic receptor, facilitating proton transfer. wikipedia.org The reaction of 4-hydroxy-6-methyl-2-pyridone with aldehydes proceeds through the condensation of the pyridone anion, which is formed from the tautomeric equilibrium. cdnsciencepub.com The enol-like character of the 4-hydroxy-2-pyridone tautomer is also key in its C3-selective arylation. rsc.org
Cycloaddition Reactions (e.g., Diels-Alder)
The inherent electronic characteristics of the 2-pyridone ring system, featuring a conjugated diene moiety, predispose it to participation in cycloaddition reactions, most notably the Diels-Alder reaction. In these pericyclic reactions, 2-pyridone derivatives can function as either the 4π-electron component (the diene) or, less commonly, as the 2π-electron component (the dienophile). The specific role of the 2-pyridone derivative is largely dictated by the nature and position of substituents on the heterocyclic ring.
For this compound, the presence of the electron-withdrawing carboxaldehyde group at the C6-position significantly influences its reactivity profile in cycloaddition reactions. This substituent enhances the electrophilicity of the pyridone ring, thereby promoting its function as a dienophile in Diels-Alder reactions. In this capacity, the C3=C4 double bond of the pyridone ring system typically acts as the dienophilic component, reacting with an electron-rich diene to form a new six-membered ring.
Conversely, the diene portion of the this compound ring system (C3-C4-C5-C6) can also undergo cycloaddition with a suitable dienophile. rsc.org The outcome of such reactions is contingent on the specific reaction partners and conditions employed.
While specific research detailing the Diels-Alder reactions of this compound is not extensively documented in the reviewed literature, the general principles of 2-pyridone reactivity provide a strong basis for predicting its behavior. For instance, studies on analogous 2-pyridones bearing electron-withdrawing groups at the 4- or 6-positions have demonstrated their successful application as dienophiles in the synthesis of complex polycyclic scaffolds, such as isoquinoline (B145761) derivatives. scirp.orgau.dk In these transformations, the 2-pyridone derivative reacts with a diene, leading to a bicyclic intermediate that can subsequently aromatize to the corresponding isoquinolone. researchgate.netnih.gov
It is also established that 2-pyridone derivatives can participate in other types of cycloaddition reactions, including 1,3-dipolar cycloadditions, further expanding their synthetic utility. researchgate.net The specific pathways and products of these reactions are highly dependent on the nature of the dipole and the reaction conditions.
A summary of expected Diels-Alder reactivity based on analogous compounds is presented below:
| Diene/Dienophile Partner | Expected Product Type | Reaction Conditions | Reference Analogy |
| Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene) | Isoquinolone derivative | Thermal or Lewis acid catalysis | researchgate.net |
| Electron-deficient dienophile (e.g., N-phenylmaleimide) | Isoquinuclidine derivative | High pressure and/or thermal conditions | sci-hub.se |
It is important to note that the regioselectivity and stereoselectivity of these cycloaddition reactions are crucial aspects that would require specific experimental investigation for this compound. Computational studies on similar systems have been used to predict and rationalize the observed selectivities. sci-hub.se
Mechanistic Investigations of Reactions Involving 2 Pyridone 6 Carboxaldehyde and Its Derivatives
Proposed Reaction Mechanisms for Synthetic Routes
The synthesis of 2-pyridone derivatives, including those related to 2-pyridone-6-carboxaldehyde, can proceed through various mechanistic pathways. These are often influenced by the choice of reactants, catalysts, and reaction conditions.
One common approach involves the condensation of active methylene (B1212753) compounds with aldehydes and other reagents. For instance, a plausible mechanism for the formation of certain 2-pyridone derivatives involves the initial Knoevenagel condensation of an activated nitrile with an aromatic aldehyde. This is followed by a Michael addition of a compound like cyanoacetohydrazide, which then undergoes intramolecular cyclization to form a 1-amino-6-imino-2-piperidinone intermediate. rsc.org Subsequent tautomerization and other transformations lead to the final 2-pyridone product. rsc.org
Another synthetic strategy involves the reaction of 4-hydroxy-6-methyl-2-pyridone with aldehydes. The proposed mechanism suggests that the anion of the pyridone condenses with an aldehyde to form a transient secondary alcohol. cdnsciencepub.com Dehydration of this alcohol yields an intermediate that is then attacked by another pyridone anion to form the final adduct. cdnsciencepub.com
Multicomponent reactions (MCRs) offer an efficient route to complex 2-pyridone derivatives. nih.gov These reactions proceed through a cascade of elementary steps, incorporating three or more reactants into a single product. nih.gov For example, the synthesis of pyrano[3,2-c]pyridones can be achieved through a three-component reaction of aromatic aldehydes, malononitrile (B47326), and a 4-hydroxypyridone derivative. rsc.org
The synthesis of N-alkenyl-2-pyridones from 2-halopyridinium salts and aldehydes is proposed to occur via two potential pathways. acs.org Both pathways initiate with the formation of a pyridinium (B92312) ylide. In one pathway, an intramolecular SNAr reaction of an alcohol intermediate forms a bicyclic pyridinium, which then undergoes ring-opening elimination. acs.org The alternative pathway involves the dehydration of an aldol (B89426) intermediate, followed by an intermolecular SNAr reaction with water. acs.org Experimental evidence suggests that water plays a crucial role, supporting the second pathway. acs.org
Decarboxylation of 2-pyridone-3-carboxylic acids is proposed to proceed via a Krapcho-like mechanism. nih.gov This involves the formation of a phenoxy anion through deprotonation by a base, followed by an oxa-Michael addition to create an intermediate that facilitates decarboxylation. nih.gov
Role of Intermediates
Intermediates play a pivotal role in the synthetic routes to this compound and its derivatives, dictating the final product structure and reaction efficiency.
In many synthetic pathways, the electrophilic nature of the carbonyl carbon in aldehydes makes them key intermediates for nucleophilic addition, oxidation, and condensation reactions. scbt.com Cyanoacetamide derivatives are also highly reactive molecules that serve as crucial precursors or reaction intermediates due to their dual reactive centers (carbonyl and cyano groups), enabling them to form a variety of heterocyclic compounds. researchgate.net
Specific intermediates identified in various reaction mechanisms include:
1-amino-6-imino-2-piperidinone: This intermediate is formed during the multi-step synthesis of 2-pyridones from cyanoacetohydrazide, an aldehyde, and an activated nitrile. rsc.org
Transient secondary alcohol: This intermediate is proposed in the reaction of 4-hydroxy-6-methyl-2-pyridone with aldehydes, which subsequently dehydrates to an electrophilic species. cdnsciencepub.com
Pyridinium ylide: This reactive intermediate is formed from 2-halopyridinium salts and is central to the synthesis of N-alkenyl-2-pyridones. acs.org
Azomethine ylides: In the synthesis of spiropyrrolidine derivatives, the decarboxylative condensation of isatins with sarcosine (B1681465) generates azomethine ylides, which then undergo cycloaddition reactions. rsc.org
Dihydropyridones: These intermediates are formed via ring-closing metathesis and are subsequently oxidized to the aromatic 2-pyridone. researchgate.net
The stability and reactivity of these intermediates are significantly influenced by the reaction conditions and the electronic and steric properties of the substituents on the reacting molecules.
Reaction Kinetics and Selectivity Studies
Kinetic and selectivity studies are essential for understanding the factors that control the rate and outcome of reactions involving 2-pyridone derivatives.
In the organocatalytic aminolysis of esters using 6-halo-2-pyridones, the reactions generally follow pseudo-second-order kinetics. rsc.org The catalytic activity of different 6-halo-2-pyridones is similar, with 6-iodo-2-pyridone showing slightly higher reactivity. rsc.org The solvent also plays a crucial role, with non-polar solvents like hexane (B92381) leading to higher conversion rates in some cases. rsc.orgnih.gov
Site selectivity is a major challenge in the functionalization of the 2-pyridone ring, which has four potentially reactive C-H bonds (C3, C4, C5, and C6). scispace.com The electronic properties of the ring make the C3 and C5 positions more electron-rich and susceptible to electrophilic attack, while the C4 and C6 positions are more electron-deficient and prone to nucleophilic attack. scispace.com
Several strategies have been developed to control site selectivity:
Radical-induced C3-selectivity: Nickel-catalyzed direct alkylation with α-bromo carbonyl compounds shows excellent C3-selectivity, regardless of the substituents on the pyridone ring. rsc.org
Directing group-mediated C6-selectivity: The use of directing groups can steer the reaction to the C6 position. For example, Rh(I)-catalyzed chelation-assisted C-H activation allows for the selective alkylation of 2-pyridones at the C6 position. researchgate.net
Steric and electronic control: The steric and electronic nature of substituents on the 2-pyridone ring can influence the site of reaction. rsc.org For instance, if the C6 position is blocked, reactions may selectively occur at the C4 position. rsc.org
The alkylation of 2-pyridone salts can lead to either N-alkylation or O-alkylation. The selectivity is highly dependent on the metal cation, solvent, and the nature of the alkylating agent. researchgate.net For example, using different solvents and metal ions can lead to almost exclusive N- or O-alkylation. researchgate.net
Catalytic Mechanism Elucidation
The catalytic activity of 2-pyridone derivatives and their complexes has been a subject of detailed mechanistic studies, particularly in reactions involving hydrogen transfer and bond activation.
In the aminolysis of esters, 6-halo-2-pyridones are proposed to act as bifunctional Brønsted acid/base catalysts. nih.govrsc.org The NH group of the pyridone activates the ester by functioning as a Brønsted acid, while the carbonyl group activates the amine by acting as a Brønsted base. nih.govrsc.org This dual activation is achieved through hydrogen bonding between the catalyst and the substrates. nih.gov
In Ni/Al-co-catalyzed C6-selective alkenylation, the initially proposed mechanism involved the coordination of the 2-pyridone's carbonyl group to a Lewis acidic aluminum center, increasing the electrophilicity of the C6 position. rsc.org This is followed by oxidative addition of the activated C6 C-H bond to a Ni(0) species, leading to a Ni-H intermediate. rsc.org
Boron-Ligand Cooperation
The concept of boron-ligand cooperation (BLC) has emerged as a significant mode of action for certain intramolecular borane-based frustrated Lewis pairs (FLPs) in bond activation. nih.gov This concept is particularly relevant to the reactions of pyridone-borane complexes.
In the reduction of aldehydes by a pyridone borane (B79455) complex, the reaction proceeds through a concerted mechanism involving boron-ligand cooperation. researchgate.net DFT and DLPNO-CCSD(T) computations have shown that the hydrogenation occurs in a concerted fashion, forming a transient benzyl (B1604629) alcohol boroxypyridine complex. researchgate.net The active form of the pyridonate borane complex is a boroxypyridine that can be described as a single-component FLP. researchgate.net A key aspect of BLC is that the substituent on the borane involved in bond activation becomes a datively bound ligand after the reaction. nih.gov This change in the coordination mode of the boroxypyridine upon C-H cleavage is vital for the catalytic reaction. researchgate.net
The table below summarizes key findings from mechanistic studies on boron-ligand cooperation in pyridone systems.
| Reaction | Catalyst System | Key Mechanistic Feature | Finding |
| Aldehyde Reduction | Pyridone borane complex | Boron-ligand cooperation | Concerted hydrogenation mechanism forming a transient benzyl alcohol boroxypyridine complex. researchgate.netresearchgate.net |
| Hydrogen Activation | Pyridonate borane complex | Reversible H₂ activation | The open form of the pyridonate borane acts as an intramolecular FLP to activate hydrogen. nih.gov |
| Alkyne Dimerization | Pyridonate borane | Change in B-O bonding | The change from a covalent to a dative B-O bond upon C-H activation is essential for catalysis. nih.gov |
Influence of Reaction Conditions and Substituents on Mechanism
Reaction conditions and the nature of substituents on the 2-pyridone ring have a profound impact on the reaction mechanism, kinetics, and selectivity.
Reaction Conditions:
Solvent: The choice of solvent can dramatically alter the course of a reaction. For example, in the alkylation of 2-pyridone salts, polar solvents like DMF can favor O-alkylation, while non-polar solvents promote N-alkylation. researchgate.net In the aminolysis of esters catalyzed by 6-halo-2-pyridones, non-polar solvents like hexane can lead to higher conversions. rsc.orgnih.gov
Catalyst: The type of catalyst used is a primary determinant of the reaction mechanism. For instance, the use of a rhodium catalyst can lead to C6-borylation, while a nickel catalyst can promote C3-alkylation. rsc.org
Temperature: Temperature can influence reaction rates and, in some cases, the reversibility of a reaction. For example, the liberation of dihydrogen from a pyridone borane complex occurs upon heating. researchgate.net
Additives: Additives can significantly enhance reaction efficiency and selectivity. For instance, the addition of a Lewis acid like AlMe₃ is crucial in Ni/Al-co-catalyzed alkenylation. scispace.com
Substituents:
Electronic Effects: The electronic properties of substituents on the 2-pyridone ring can influence the reactivity of different positions. Electron-donating groups can enhance the nucleophilicity of the ring, while electron-withdrawing groups can increase its electrophilicity at certain positions. The efficiency of some reactions is dependent on the aldehyde substituents. researchgate.net
Steric Effects: Bulky substituents can hinder reaction at certain positions, thereby influencing selectivity. rsc.org For example, in the alkylation of 2-pyridone salts, steric factors can lead to a predominance of O-alkylation with bulky alkylating agents. researchgate.net The steric bulkiness of a C6 substituent on a 2-pyridone catalyst may also inhibit the undesired homodimerization of the catalyst. nih.gov
The following table provides examples of how reaction conditions and substituents influence the outcomes of reactions involving 2-pyridone derivatives.
| Reaction | Influencing Factor | Observation |
| Alkylation of 2-pyridone salts | Solvent (DMF vs. Benzene) | DMF favors O-alkylation, while benzene (B151609) favors N-alkylation. researchgate.net |
| Ester Aminolysis | Solvent (Hexane vs. CHCl₃) | Hexane leads to a significantly higher conversion rate. rsc.orgnih.gov |
| C-H Functionalization | Catalyst (Ni vs. Rh) | Ni-catalysis leads to C3-alkylation, while Rh-catalysis can achieve C6-borylation. rsc.org |
| Alkenylation | Additive (Lewis Acid) | The presence of a Lewis acid like AlMe₃ is essential for Ni-catalyzed C6-alkenylation. scispace.com |
| Alkylation of 2-pyridone salts | Substituent (Alkyl group bulk) | Bulky alkyl halides favor O-alkylation due to steric hindrance at the nitrogen. researchgate.net |
| Ester Aminolysis | Substituent (Halogen at C6) | 6-halo-2-pyridones show enhanced catalytic activity compared to unsubstituted 2-pyridone. nih.gov |
Spectroscopic and Computational Characterization in Academic Research
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable tools for confirming the molecular structure and understanding the bonding within 2-Pyridone-6-carboxaldehyde.
Fourier-transform infrared (FT-IR) spectroscopy is a powerful method for identifying the functional groups within a molecule through their characteristic vibrational frequencies. For 2-pyridone derivatives, FT-IR spectra typically reveal key absorption bands that confirm their structural integrity. nih.gov
In the case of this compound, the spectrum is expected to be characterized by several key peaks. A broad band associated with the N-H stretching vibration of the pyridone ring is typically observed in the range of 2800–3100 cm⁻¹. nih.gov The carbonyl (C=O) stretching vibrations are particularly informative. The lactam C=O of the pyridone ring generally appears as a strong absorption band around 1636–1662 cm⁻¹. nih.govrsc.org The aldehyde C=O stretch would be expected at a higher frequency, typically in the range of 1690-1740 cm⁻¹, a characteristic region for aromatic aldehydes. Analysis of related substituted 2-pyridones shows C=O functionalities absorbing in regions such as 1651 cm⁻¹ and 1662 cm⁻¹. rsc.orgscielo.org.mx
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (Pyridone) | Stretch | 2800–3100 |
| C-H (Aromatic/Aldehyde) | Stretch | 3000–3100 / 2700-2900 |
| C=O (Aldehyde) | Stretch | 1690–1740 |
| C=O (Pyridone Lactam) | Stretch | 1630–1670 |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound is anticipated to show distinct signals for each unique proton. A broad singlet corresponding to the exchangeable N-H proton of the pyridone ring is expected, typically appearing far downfield (δ 11.65–12.88 ppm in DMSO-d₆). nih.gov The aldehyde proton (CHO) should also resonate as a singlet in the downfield region, generally between δ 9.5 and 10.5 ppm. For the closely related 2-pyridinecarboxaldehyde (B72084), this proton appears at δ 10.09 ppm in CDCl₃ and δ 10.24 ppm in DMSO. chemicalbook.com The protons on the pyridone ring would appear as multiplets in the aromatic region (δ 6.0–8.5 ppm), with their specific chemical shifts and coupling patterns determined by the substitution. For instance, in related 4,6-diaryl-3-cyano-2(1H)-pyridones, the H-5 proton appears as a singlet around δ 6.79–6.84 ppm. nih.gov
¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon skeleton. Two carbonyl carbon signals are expected in the downfield region. The aldehyde carbonyl carbon (CHO) is typically found between δ 190 and 200 ppm. The pyridone carbonyl carbon (C=O) signal generally appears between δ 160 and 165 ppm. nih.govrsc.org For example, ¹³C NMR spectra of various 2-pyridone derivatives show the pyridone carbonyl carbon in the range of δ 161.7–162.5 ppm. nih.gov The remaining carbon atoms of the pyridone ring would resonate in the δ 100–150 ppm range. In some substituted 2-pyridones, the C-5 carbon signal is observed between δ 105.6 and 106.1 ppm. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Aldehyde H | ¹H | 9.5 - 10.5 | Singlet |
| Pyridone NH | ¹H | 11.5 - 13.0 | Broad Singlet |
| Ring Protons | ¹H | 6.0 - 8.5 | Multiplets |
| Aldehyde C | ¹³C | 190 - 200 | - |
| Pyridone C=O | ¹³C | 160 - 165 | - |
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like 2-pyridone derivatives, often resulting in the observation of the protonated molecule [M+H]⁺. acs.orgnih.govnih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula.
Table 3: Mass Spectrometry Data for this compound
| Formula | Calculated Monoisotopic Mass (Da) | Ion Type | Calculated m/z |
|---|---|---|---|
| C₆H₅NO₂ | 123.0320 | [M+H]⁺ | 124.0393 |
X-ray diffraction analysis of single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Studies on various 2-pyridone derivatives have consistently shown that they tend to form centrosymmetric dimers in the crystal lattice. nih.govmsu.ru This dimerization occurs through intermolecular hydrogen bonds between the N-H group of one molecule and the C=O group of another, creating a stable R²₂(8) ring motif. innovareacademics.in This hydrogen bonding network is a key feature of the supramolecular chemistry of 2-pyridones and significantly influences their physical properties. In addition to hydrogen bonding, π–π stacking interactions between the aromatic rings often contribute to the stability of the crystal packing. innovareacademics.in
Mass Spectrometry Techniques (HRMS-ESI, ESI-MS)
Theoretical and Computational Chemistry Studies
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complement to experimental techniques, offering deep insights into the electronic structure and reactivity of molecules.
DFT calculations are widely employed in the study of 2-pyridone systems to investigate various molecular properties. rsc.orgresearchgate.netscispace.com These calculations can accurately predict molecular geometries, vibrational frequencies (for comparison with FT-IR spectra), and NMR chemical shifts. Furthermore, DFT is used to analyze the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy and distribution of these orbitals are crucial for understanding the molecule's electronic transitions and chemical reactivity. For 2-pyridone derivatives, the HOMO-LUMO energy gap is a key parameter indicating chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov DFT studies have shown that in many 2-pyridones, both the HOMO and LUMO have significant coefficients at the C3 position, suggesting its susceptibility to certain reactions. rsc.orgscispace.com Such computational analyses provide a theoretical framework that helps to rationalize and predict the chemical behavior and spectroscopic properties of this compound.
Electronic Structure and Potential Binding Affinities
Ab Initio Methods (Hartree-Fock, MP2, CCSD(T))
In addition to DFT, various ab initio methods are utilized to study this compound, offering a high level of theoretical accuracy.
Ab initio calculations are employed to determine the dissociation and binding energies of this compound and its complexes. These calculations provide fundamental data on the stability of the molecule and the strength of its interactions with other chemical species.
The choice of basis set is a critical aspect of ab initio calculations. Studies on this compound have investigated the effects of different basis sets on the calculated properties. To achieve high accuracy, results are often extrapolated to the complete basis set (CBS) limit, which aims to eliminate the error associated with using a finite basis set.
Dissociation and Binding Energies
Prediction of Molecular Interactions
While specific experimental and computational studies focusing exclusively on the molecular interactions of this compound are not extensively detailed in publicly accessible literature, its interaction profile can be reliably predicted. These predictions are based on a wealth of academic research into the parent 2-pyridone scaffold and its numerous derivatives, which have been thoroughly characterized using computational chemistry and X-ray crystallography. The key functional groups of this compound—the 2-pyridone lactam moiety (with its N-H donor and C=O acceptor), the aromatic π-system, and the carboxaldehyde group—dictate its intermolecular behavior.
Hydrogen Bonding: The Dominant Interaction
The most significant molecular interaction involving 2-pyridone and its derivatives is the formation of a highly stable, planar, doubly hydrogen-bonded homodimer. acs.org This interaction occurs through a pair of reciprocal N−H···O hydrogen bonds, where the amide proton of one molecule acts as the hydrogen bond donor to the carbonyl oxygen of a second molecule, and vice versa.
This robust interaction motif, described by the graph set notation R²₂(8), is a conserved and reliable supramolecular synthon found across a vast range of 2-pyridone-containing crystal structures. acs.org Studies on the parent 2-pyridone dimer have calculated a substantial binding energy, indicating exceptional stability. acs.org For instance, second-order Møller-Plesset perturbation theory (MP2) calculations extrapolated to the complete basis set (CBS) estimated the binding energy to be approximately -22.62 kcal/mol, which is among the strongest known for doubly hydrogen-bonded neutral dimers. acs.org
In this compound, this dimerization is the primary and most favored interaction. The presence of the 6-carboxaldehyde group is not expected to sterically hinder the formation of this dimer. Furthermore, the oxygen atom of the aldehyde group can itself act as a hydrogen bond acceptor for weaker C-H donors from adjacent molecules, contributing to the stability of the larger crystal lattice. nih.gov
Table 1: Predicted Hydrogen Bond Interactions for this compound Dimer Based on data from computational studies of 2-pyridone and its derivatives.
| Interaction Type | Donor | Acceptor | Predicted Distance (Å) | Predicted Angle (°) |
| Primary H-Bond | N-H (pyridone) | C=O (pyridone) | 1.8 - 1.9 | 170 - 180 |
| Secondary H-Bond | C-H (ring/aldehyde) | C=O (aldehyde) | 2.2 - 2.6 | 130 - 160 |
Other Non-Covalent Interactions
Beyond the dominant hydrogen-bonded dimerization, other non-covalent forces play a crucial role in the supramolecular assembly and crystal packing of this compound.
π-π Stacking: The aromatic rings of the planar hydrogen-bonded dimers are expected to engage in π-π stacking interactions, further stabilizing the crystal structure. The specific geometry (e.g., parallel-displaced or T-shaped) would be influenced by the electronic nature of the ring and the packing forces.
C-H···O/N Interactions: As seen in the crystal structures of related 3-cyano-2(1H)-pyridones, weak hydrogen bonds involving aromatic and substituent C-H groups as donors and carbonyl oxygen or cyano nitrogen atoms as acceptors are critical for stabilizing the three-dimensional crystal network. nih.govrsc.org For this compound, C-H···O interactions involving both the pyridone and aldehyde carbonyls are predicted.
NH···π Interactions: While the N-H group is primarily involved in the strong dimer formation, the potential for weaker NH···π interactions with the aromatic face of an adjacent molecule also exists, a phenomenon observed in computational studies of 2-pyridone with benzene (B151609). acs.org
Insights from Computational Modeling
Computational chemistry provides a powerful lens for predicting how molecules will interact. Molecular docking simulations performed on a wide variety of 2-pyridone derivatives consistently show that the pyridone N-H and C=O groups are the primary sites for hydrogen bonding within the active sites of biological targets like kinases and proteases. nih.govrsc.org This suggests that if this compound were to interact with a protein, it would likely use its pyridone edge to form key hydrogen bonds. DFT calculations on related systems confirm that substituents on the ring can modulate the electronic properties and planarity, which in turn can fine-tune the strength and geometry of these interactions. nih.gov
Table 2: Summary of Predicted Interactions and Relevant Computational Methods
| Interaction Type | Description | Common Computational Method |
| Hydrogen Bonding | Formation of N-H···O homodimers; weaker C-H···O bonds. | DFT, MP2, X-ray Crystallography |
| π-π Stacking | Stacking of aromatic pyridone rings. | DFT, Hirshfeld Surface Analysis |
| Molecular Docking | Interaction with protein active sites. | Glide, AutoDock |
Applications in Chemical Synthesis and As a Synthetic Motif
Building Block for Organic Synthesis
2-Pyridone-6-carboxaldehyde serves as a fundamental building block in organic synthesis, providing a scaffold for the creation of more complex molecules. iipseries.orgresearchgate.net The presence of both an aldehyde and a pyridone ring allows for a variety of chemical transformations. The aldehyde group is particularly reactive and can participate in numerous reactions, such as condensations and oxidations, to introduce new functional groups and extend the carbon skeleton. cymitquimica.com This reactivity makes it a valuable starting material for the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com
The 2-pyridone core itself is a privileged structure in medicinal chemistry, appearing in many biologically active compounds. nih.govresearchgate.net Its ability to act as a bioisostere for amides, phenyls, and other aromatic systems makes it an attractive component in drug design. nih.gov Synthetic chemists utilize this compound and its derivatives to construct a diverse array of organic compounds with potential applications in materials science and the pharmaceutical industry. iipseries.orgresearchgate.net
Key Intermediate in Natural Product Synthesis
The 2-pyridone ring is a recurring motif in a multitude of natural products, many of which exhibit significant biological activities. researchgate.netresearchgate.net Consequently, this compound and related structures are crucial intermediates in the total synthesis of these complex molecules. researchgate.net The synthesis of various natural products containing the 2-pyridone core, such as certain alkaloids, relies on the strategic use of pyridone-based starting materials. innovareacademics.inresearchgate.net
For example, the synthesis of pyridonyl aldehyde-containing compounds has been explored in the development of antimalarial agents. researchgate.net The strategic condensation of a protected pyridone with an aldehyde demonstrates the utility of these intermediates in building the core structures of biologically active natural products. researchgate.net The ability to functionalize the 2-pyridone ring at various positions allows for the synthesis of a wide range of natural product analogues for structure-activity relationship studies.
Precursor for Diverse Nitrogen-Containing Heterocyclic Compounds
The reactivity of this compound makes it an excellent precursor for the synthesis of a wide variety of other nitrogen-containing heterocyclic compounds. researchgate.netkeyorganics.net The aldehyde group can be readily transformed into other functional groups, leading to the formation of different heterocyclic systems. For instance, condensation reactions with various nucleophiles can lead to the formation of fused ring systems or the introduction of new heterocyclic moieties.
Multicomponent reactions (MCRs) involving 2-pyridone derivatives are a powerful tool for generating molecular diversity. nih.govrsc.org These reactions allow for the construction of complex heterocyclic structures in a single step from simple starting materials. For example, three-component reactions of aldehydes, malononitrile (B47326), and a 4-hydroxy-pyridone derivative can yield pyrano[3,2-c]pyridones. rsc.org This highlights the role of pyridone aldehydes as key starting materials in the efficient synthesis of diverse heterocyclic libraries for drug discovery and other applications. nih.govresearchgate.net
Ligand in Coordination Chemistry
The 2-pyridone scaffold, and by extension this compound, can act as a ligand in coordination chemistry. researchgate.netresearchgate.net The nitrogen and oxygen atoms of the pyridone ring can coordinate to metal ions, forming stable complexes. These derivatives often act as a 1,3-bridging ligand, similar to carboxylates. innovareacademics.inresearchgate.net The resulting metal complexes have potential applications in catalysis and materials science.
The coordination of 2-pyridone derivatives to metals like palladium and nickel is a key aspect of certain catalytic C-H functionalization reactions. researchgate.netnih.gov The pyridone ligand can stabilize the metal catalyst and facilitate the reaction, leading to the efficient formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net For instance, thiosemicarbazones derived from 2-pyridinecarboxaldehyde (B72084) can form complexes with rhenium, demonstrating the versatility of this scaffold in forming coordination compounds with various transition metals. acs.org
Role as an Organocatalyst in Proton-Dependent Reactions
The 2-pyridone moiety can function as an organocatalyst, particularly in reactions that are dependent on proton transfer. researchgate.netresearchgate.net The tautomeric nature of the 2-pyridone ring, existing in equilibrium with 2-hydroxypyridine (B17775), allows it to act as both a hydrogen bond donor and acceptor. iipseries.orgnih.gov This bifunctional reactivity is crucial for its catalytic activity.
A notable example is the use of 6-halo-2-pyridones as efficient organocatalysts for the aminolysis of esters. rsc.org In this reaction, the 2-pyridone is proposed to activate both the ester and the amine substrates through hydrogen bonding, facilitating the nucleophilic attack and subsequent amide bond formation. rsc.org This demonstrates the potential of 2-pyridone derivatives to serve as metal-free catalysts for important organic transformations. The development of such organocatalytic systems is a significant area of research, offering more environmentally benign alternatives to traditional metal-based catalysts.
Derivatives and Functionalization of 2 Pyridone 6 Carboxaldehyde
Synthesis of Substituted 2-Pyridone Derivatives
The synthesis of substituted 2-pyridone derivatives is a significant area of research due to the prevalence of the 2-pyridone motif in biologically active compounds. sci-hub.sersc.org Methodologies for creating these derivatives often involve either building the pyridone ring with the desired substituents already in place or by directly functionalizing a pre-existing 2-pyridone core. sci-hub.se
Direct C-H functionalization has emerged as a powerful and efficient strategy for synthesizing substituted 2-pyridones. rsc.orgresearchgate.net This approach avoids the need for pre-functionalized starting materials, making it a more atom-economical process. Various catalytic systems have been developed to achieve site-selective functionalization at different positions of the 2-pyridone ring. rsc.org For instance, nickel and manganese-based catalysts have been employed for the regioselective alkylation and arylation at the C3 position. researchgate.net Palladium catalysis has been utilized for selective oxidative olefination and arylation, with the regioselectivity being influenced by the substituents already present on the ring. researchgate.net
Multicomponent reactions (MCRs) offer another efficient route to highly substituted 2-pyridone derivatives. nih.gov These reactions combine three or more starting materials in a single step to construct complex molecules, often with high yields and operational simplicity. nih.govscirp.org For example, a three-component reaction involving aromatic aldehydes, malononitrile (B47326), and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one can produce pyrano[3,2-c]pyridones in good yields. nih.gov Similarly, four-component reactions have been developed to synthesize chromene-based 2(1H)-pyridones. nih.gov
The synthesis of N-substituted 2-pyridones is also of great interest. researchgate.net While direct N-alkylation of 2-pyridone can be challenging due to competing O-alkylation, various methods have been developed to overcome this issue. nih.gov One approach involves the use of 2-halopyridinium salts and aldehydes to produce N-alkenyl-2-pyridones with high diastereoselectivity. nih.govacs.orgacs.org These N-alkenyl derivatives can then be further modified, for instance, by conversion to N-alkyl pyridones. nih.govacs.orgacs.org
Table 1: Examples of Catalytic Systems for 2-Pyridone Functionalization
| Catalyst System | Reaction Type | Position Selectivity | Reference |
| Nickel/AlMe₃ | Alkenylation, Alkylation | C6 | researchgate.net |
| Manganese-based | Alkylation, Arylation | C3 | researchgate.net |
| Palladium-catalyzed | Olefination, Arylation | C3 or C5 | researchgate.net |
| Iron-based/K₂S₂O₈ | Arylation | C3 | rsc.org |
| Rhodium(I)-catalyzed | Alkenylation | C6 | researchgate.net |
Stereoselective and Regioselective Functionalization
The ability to control the stereochemistry and regiochemistry of reactions involving 2-pyridone-6-carboxaldehyde is crucial for the synthesis of specific isomers of complex molecules. Regioselective functionalization allows for the targeted modification of a particular position on the pyridone ring, while stereoselective reactions control the three-dimensional arrangement of atoms in the product.
1,3-dipolar cycloaddition reactions are a powerful tool for the regio- and stereoselective construction of five-membered heterocyclic rings. nih.gov For instance, the reaction of azomethine ylides with 4-hydroxyquinolin-2(1H)-ones as dipolarophiles leads to the regioselective formation of spiropyrrolidines. nih.gov The regioselectivity in these reactions can often be explained by considering secondary orbital interactions between the dipole and the dipolarophile. nih.gov
The functionalization of the 2-pyridone ring itself can be highly regioselective, often dictated by the catalyst and directing groups. For instance, manganese-mediated C-H functionalization has shown high C3-regioselectivity for both alkylation and arylation. researchgate.net In contrast, nickel-catalyzed reactions can be directed to the C6 position. researchgate.net The choice of protecting group on the nitrogen atom can also influence the site of functionalization. researchgate.net
Stereoselective synthesis has been achieved in the formation of ring-fused 2-pyridones. For example, a ketene/imine cyclocondensation reaction has been used for the stereoselective synthesis of 2-substituted ring-fused 2-pyridones. diva-portal.org Furthermore, highly diastereoselective preparations of N-alkenyl-2-pyridones have been developed using 2-halopyridinium salts and aldehydes. nih.govacs.orgacs.org These methods provide access to specific diastereomers of the N-alkenyl products.
The presence of a nitro group on the pyridone ring can also direct the regioselectivity of cycloaddition reactions. mdpi.com For example, 5-nitro-2-pyridones undergo regioselective Diels-Alder cycloaddition with electron-rich dienes at the 5- and 6-positions. mdpi.com
Formation of Polycyclic and Ring-Fused Systems
The construction of polycyclic and ring-fused systems based on the 2-pyridone scaffold is a significant endeavor in synthetic chemistry, leading to molecules with complex three-dimensional structures and potential biological activity. diva-portal.orgdiva-portal.org These intricate architectures are often assembled through cycloaddition reactions and other annulation strategies.
Diels-Alder reactions are a prominent method for forming fused ring systems. The 2-pyridone ring can act as a diene, reacting with various dienophiles. scirp.org Notably, 2-pyridones containing a nitro group are highly electron-deficient and serve as effective dienophiles in Diels-Alder reactions with electron-rich dienes, leading to the formation of fused aza-heterocycles. mdpi.com For instance, the reaction of 5-nitro-2-pyridones with 2,3-dimethyl-1,3-butadiene (B165502) results in quinolone derivatives through a regioselective cycloaddition followed by aromatization. mdpi.com
A tandem condensation-cyclization approach has been successfully employed to create 5,6-ring-fused 2-pyridones. nih.govorganic-chemistry.org This strategy involves the reaction of propiolamide (B17871) with cyclic β-ketomethyl esters in water, followed by an acid or base-promoted intramolecular ring closure and decarboxylation. nih.govorganic-chemistry.org This method has proven versatile for constructing a library of fused 2-pyridones. nih.gov
The synthesis of polycyclic pyridones can also be achieved through ring-opening transformations of suitably designed precursors. For example, 3-hydroxy-3,4-dihydropyrido[2,1-c] sci-hub.seresearchgate.netoxazine-1,8-diones have been used as building blocks for the direct construction of polycyclic pyridones. mdpi.com The ring-opening of the oxazinone moiety, promoted by ammonium (B1175870) acetate (B1210297) or acetic acid, and subsequent reaction with binucleophiles leads to the formation of these complex structures. mdpi.com In some cases, partial aromatization can occur to form polycyclic benzimidazole-fused pyridones. mdpi.com
Furthermore, N-alkenyl-2-pyridone products can be manipulated to form polycyclic ring systems. nih.govacs.orgacs.org The double bond in the N-alkenyl group provides a handle for further cyclization reactions, expanding the structural diversity of accessible polycyclic compounds.
Table 2: Strategies for Polycyclic and Ring-Fused System Formation
| Strategy | Key Reactants/Precursors | Resulting System | Reference |
| Diels-Alder Cycloaddition | 5-Nitro-2-pyridones and dienes | Fused aza-heterocycles (e.g., quinolones) | mdpi.com |
| Tandem Condensation-Cyclization | Propiolamide and cyclic β-ketomethyl esters | 5,6-Ring-fused 2-pyridones | nih.govorganic-chemistry.org |
| Ring-Opening Transformation | 3-Hydroxy-3,4-dihydropyrido[2,1-c] sci-hub.seresearchgate.netoxazine-1,8-diones and binucleophiles | Polycyclic pyridones, benzimidazole-fused pyridones | mdpi.com |
| Cyclization of N-Alkenyl Derivatives | N-Alkenyl-2-pyridones | Polycyclic ring systems | nih.govacs.orgacs.org |
Modification of the Carboxaldehyde Moiety
The carboxaldehyde group at the 6-position of the 2-pyridone ring is a key functional handle that can be readily transformed into a variety of other functional groups, significantly expanding the synthetic utility of the parent compound. These modifications are crucial for introducing new chemical properties and for building more complex molecular architectures.
The aldehyde can undergo condensation reactions with various nucleophiles. For example, it can react with 4-hydroxy-6-methyl-2-pyridone in a novel condensation reaction to yield adducts with a more complex structure. cdnsciencepub.com The mechanism of this reaction is thought to involve the initial formation of a transient secondary alcohol, which then dehydrates and is subsequently attacked by another molecule of the pyridone. cdnsciencepub.com
Furthermore, the aldehyde functionality is a key component in the synthesis of polycyclic pyridone derivatives. For instance, in the formation of certain fused heterocycles, an intermediate containing an aldehyde group, such as 2-(4-oxopyridin-1(4H)-yl)acetaldehyde, is generated in situ from an acetal (B89532) precursor. mdpi.com This aldehyde then reacts with binucleophiles to construct the final polycyclic system. mdpi.com
The reactivity of the carboxaldehyde is also influenced by substituents on the pyridine (B92270) ring. The electronic properties of these substituents can affect the electrophilicity of the aldehyde carbon, thereby modulating its reactivity towards nucleophiles. chemrxiv.org Studies on various pyridinecarboxaldehydes have shown a complex interplay between electronic effects, intramolecular catalysis, and steric factors in determining the outcome of reactions at the aldehyde group. chemrxiv.org
N-Substitution and its Synthetic Implications
The introduction of substituents at the nitrogen atom of the 2-pyridone ring, known as N-substitution, is a critical strategy for diversifying the properties and applications of these compounds. sci-hub.se N-substitution can be used to introduce specific functionalities, modulate biological activity, or provide a point of attachment for further synthetic modifications. sci-hub.se
A significant challenge in N-substitution is the potential for competing O-alkylation. nih.gov However, several methods have been developed to achieve selective N-alkylation. One such method involves a one-pot preparation of N-alkenyl-2-pyridones from 2-halopyridinium salts and aldehydes, which proceeds with high diastereoselectivity. nih.govacs.orgacs.org These N-alkenyl products can then be converted to N-alkyl pyridones. nih.gov Another approach utilizes a palladium-catalyzed rearrangement of 2-allyloxypyridines to furnish N-substituted-2-pyridones. sci-hub.se
The synthesis of N-amino-2-pyridone derivatives has also been explored. A three-component reaction of cyanoacetic acid hydrazide, aldehydes, and malononitrile, catalyzed by magnesium oxide or bismuth(III) nitrate (B79036) pentahydrate, provides an efficient route to these compounds. scirp.org
The nature of the N-substituent can have significant implications for the subsequent reactivity of the 2-pyridone ring. For example, the introduction of an N-pyridyl group can act as a directing group for C-H functionalization reactions. rsc.org This has been demonstrated in the Cp*Rh(III)-catalyzed oxidative coupling of N-(2-pyridyl)-2-pyridones with organotrifluoroborates, which leads to C6-functionalized products. rsc.org
Furthermore, N-substitution can be achieved through more complex transformations. For instance, 2-(2,2-dimethoxyethoxy)pyridines can undergo an acid-promoted intramolecular cyclization to form an oxazoline[3,2-a]pyridinium intermediate. researchgate.net Subsequent nucleophilic attack on this intermediate results in regioselective C-O and C-N bond cleavage to yield N-substituted 2-pyridones. researchgate.net This method allows for the introduction of a variety of N-substituents, including anilines and alkylamines. researchgate.net
Q & A
Q. What are the recommended synthetic routes for 2-Pyridone-6-carboxaldehyde in laboratory settings?
The Vilsmeier-Haack reaction is a common method for introducing aldehyde groups into aromatic systems. For this compound, this involves reacting 6-hydroxypyridone with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled conditions. Key steps include:
- Maintaining anhydrous conditions to prevent side reactions.
- Optimizing reaction temperature (typically 0–5°C initially, then room temperature).
- Purification via column chromatography using silica gel and a gradient eluent (e.g., ethyl acetate/hexane). Alternative methods include oxidation of 6-methylpyridone derivatives using MnO₂ or SeO₂, though yields may vary .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent oxidation and moisture absorption.
- Handling : Use gloves and protective eyewear. Work in a fume hood to avoid inhalation. Avoid contact with strong acids/bases, as the aldehyde group is reactive.
- Decomposition : Monitor for color changes (yellowing indicates degradation). Stability data from safety sheets suggest a shelf life of 12–24 months under optimal conditions .
Q. What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm structure (e.g., aldehyde proton at ~9.8 ppm in DMSO-d₆).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
- FT-IR : Detect carbonyl stretches (C=O at ~1670 cm⁻¹ for pyridone; aldehyde C=O at ~1700 cm⁻¹).
- HPLC : Assess purity (>95% recommended for synthetic intermediates). Cross-reference spectral data with NIST Chemistry WebBook entries for validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound?
Discrepancies in NMR or IR data often arise from solvent effects, impurities, or tautomerism (e.g., keto-enol forms). Mitigation strategies include:
- Replicating experiments under identical solvent/temperature conditions.
- Using deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.
- Comparing with primary literature and authoritative databases (e.g., NIST). If conflicts persist, perform X-ray crystallography for definitive structural confirmation .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.
- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation.
- Workflow Design : Employ Design of Experiments (DoE) to optimize variables (temperature, stoichiometry, solvent polarity).
- Byproduct Management : Add scavengers (e.g., molecular sieves) to sequester water in condensation reactions .
Q. How does the reactivity of the aldehyde group in this compound influence its applications in heterocyclic chemistry?
The aldehyde group participates in:
- Condensation Reactions : With amines/hydrazides to form Schiff bases or hydrazones, useful in ligand design.
- Nucleophilic Additions : Grignard reagents or organozinc compounds for carbon-carbon bond formation.
- Steric Effects : The pyridone ring’s electron-withdrawing nature enhances electrophilicity but may hinder bulkier nucleophiles. Applications include synthesizing bioactive molecules (e.g., kinase inhibitors) and coordination polymers .
Methodological Considerations
- Data Validation : Cross-check experimental results with NIST’s Standard Reference Database 69 .
- Safety Protocols : Adopt PPE guidelines from safety data sheets (e.g., full-body protection, respiratory masks) .
- Literature Review : Prioritize peer-reviewed journals over vendor catalogs (e.g., avoid ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
